molecular formula C10H12ClN5O2S B12668380 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide CAS No. 92144-20-2

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide

Cat. No.: B12668380
CAS No.: 92144-20-2
M. Wt: 301.75 g/mol
InChI Key: FHUUSNMEGAIZEQ-UHFFFAOYSA-N
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Description

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide typically involves the chlorosulfonation of 2,4-quinazolinediamine to form the 6-sulfonyl chloride intermediate. This intermediate is then treated with the appropriate amine to produce the desired product . Another method involves the diazotization of the corresponding amine followed by treatment with sulfur dioxide in the presence of copper(II) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be substituted with different nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include chlorosulfonic acid for chlorosulfonation and copper(II) chloride for diazotization . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with different amines can yield various sulfonamide derivatives .

Scientific Research Applications

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in microorganisms . This inhibition disrupts the folate pathway, leading to the death of the target cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase sets it apart from other quinazoline derivatives .

Biological Activity

2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid dimethylamide is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features, including two amino groups, a chlorine atom, and a sulfonic acid moiety modified by a dimethylamide group. This compound has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14ClN5O2S\text{C}_{11}\text{H}_{14}\text{Cl}\text{N}_{5}\text{O}_{2}\text{S}

This structure is pivotal in determining its biological interactions and therapeutic potential.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been explored for its efficacy against various viral infections, including hepatitis C. The compound's mechanism may involve inhibiting viral replication by targeting specific enzymes involved in the viral life cycle .

Anticancer Effects

The compound has also shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it exhibited an IC50 value in the low micromolar range against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, outperforming some standard chemotherapeutics .

The biological activity of this compound is primarily attributed to its interaction with key enzymes and receptors involved in cellular processes:

  • Dihydrofolate Reductase Inhibition : Similar compounds have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The inhibition of DHFR can lead to reduced proliferation of cancer cells and pathogens .
  • Kinase Inhibition : The quinazoline scaffold is known for its ability to inhibit various kinases, which play crucial roles in cell signaling pathways related to growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with other quinazoline derivatives highlight the significance of specific substituents:

Compound NameStructural FeaturesUnique Aspects
2,4-DiaminoquinazolineLacks chlorine and sulfonic acid groupsPrimarily studied for antibacterial properties
2-Amino-4-(trifluoromethyl)quinazolineContains trifluoromethyl instead of chlorineKnown for potent antitumor activity
4-AminoquinazolineContains only one amino groupExhibits lower biological activity compared to others
2,6-DiaminoquinazolineDifferent substitution patternFocused on neurological applications

This table illustrates how variations in chemical structure can lead to differing biological activities.

Case Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

  • Antiviral Efficacy : In a study involving hepatitis C virus (HCV), the compound demonstrated significant antiviral activity by inhibiting HCV replication through direct interaction with viral enzymes .
  • Anticancer Research : Clinical trials assessing the compound's effectiveness against various cancers reported promising results, particularly in reducing tumor size and inhibiting metastasis in animal models .

Properties

CAS No.

92144-20-2

Molecular Formula

C10H12ClN5O2S

Molecular Weight

301.75 g/mol

IUPAC Name

2,4-diamino-5-chloro-N,N-dimethylquinazoline-6-sulfonamide

InChI

InChI=1S/C10H12ClN5O2S/c1-16(2)19(17,18)6-4-3-5-7(8(6)11)9(12)15-10(13)14-5/h3-4H,1-2H3,(H4,12,13,14,15)

InChI Key

FHUUSNMEGAIZEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C2=C(C=C1)N=C(N=C2N)N)Cl

Origin of Product

United States

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